molecular formula C9H12N2O2 B1403432 Ethyl 6-methylpyrimidine-4-acetate CAS No. 201992-85-0

Ethyl 6-methylpyrimidine-4-acetate

Cat. No. B1403432
M. Wt: 180.2 g/mol
InChI Key: SBEGGJQPFKWVPY-UHFFFAOYSA-N
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Description

Ethyl 6-methylpyrimidine-4-acetate is a chemical compound with the formula C9H12N2O2 . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of Ethyl 6-methylpyrimidine-4-acetate consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

Ethyl 6-methylpyrimidine-4-acetate has a molecular weight of 180.20 . Other physical and chemical properties such as boiling point, melting point, and solubility are not mentioned in the search results.

Scientific Research Applications

Synthesis and Characterization in Heterocyclic Chemistry

  • Heterocyclic Derivatives Synthesis : Ethyl 6-methylpyrimidine-4-acetate is used in synthesizing new heterocyclic compounds. For instance, it has been utilized in creating derivatives like (1,3-oxazepine), which are significant in pharmaceutical chemistry due to their potential biological activities. Such derivatives have shown significant antibacterial activity against various bacterial strains (Mohammad, Ahmed, & Mahmoud, 2017).

  • Formation of Pyrimidine Derivatives : Research on ethyl 6-methylpyrimidine-4-acetate has led to the formation of various pyrimidine derivatives. These derivatives are synthesized through reactions with other chemical compounds, yielding products with potential applications in medicinal chemistry (Roberts, Landor, & Bolessa, 1994).

Biological and Antimicrobial Applications

  • Antimicrobial Activity : Some derivatives of ethyl 6-methylpyrimidine-4-acetate have been evaluated for their antimicrobial properties. The synthesized compounds have been tested against various bacterial strains, exhibiting significant antibacterial activity, which is crucial in the development of new antibiotics (El‐Sayed, Moustafa, Haikal, Abdou, & El‐Ashry, 2008).

Synthesis in Organic Chemistry and Pharmaceutical Precursors

  • Organic Synthesis Processes : Ethyl 6-methylpyrimidine-4-acetate plays a role in the synthesis of other chemical compounds, acting as a precursor or intermediate in various chemical reactions. This is particularly relevant in the preparation of products used in pharmaceutical and explosive industries, underscoring its versatility in synthetic organic chemistry (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Applications in Drug Synthesis and Evaluation

  • Intermediate in Anticancer Drug Synthesis : Ethyl 6-methylpyrimidine-4-acetate is used as an intermediate in the synthesis of dasatinib, an anticancer drug. The synthesis process involves cyclization and chlorination, highlighting its importance in the production of clinically significant drugs (Guo Lei-ming, 2012).

  • Synthesis and Evaluation of Novel Compounds : Research has focused on synthesizing novel compounds using ethyl 6-methylpyrimidine-4-acetate, which are then evaluated for potential biological activities, such as anti-inflammatory or anticancer properties. This research is fundamental in discovering new therapeutic agents (Rahmouni et al., 2016).

Safety And Hazards

Ethyl 6-methylpyrimidine-4-acetate should be handled with care. Safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . More detailed safety data can be found in the Safety Data Sheet .

properties

IUPAC Name

ethyl 2-(6-methylpyrimidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)5-8-4-7(2)10-6-11-8/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEGGJQPFKWVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=NC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methylpyrimidine-4-acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.